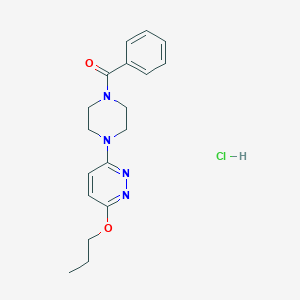

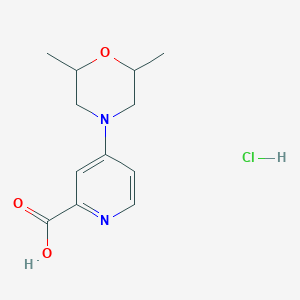

Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride, also known as PPOP, is a compound with potential applications in various fields of research and industry. It is a derivative of phenyl (piperazin-1-yl)methanone, which has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), a therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

- Gas Chromatographic Determination : Pyrazon, a related pyridazinone compound, has been analyzed using gas chromatography for determining its content in technical products, highlighting a methodological approach that can be adapted for similar compounds like Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride for purity and quantitative analysis in formulations (Výboh, Michálek, Šustek, & Bátora, 1974).

Pharmacological Research

- Calcium Channel Blocker : A related compound, HYP-10, which is a T-type calcium channel blocker, has shown promise as a nociceptive and inflammatory pain reliever as well as an analgesic in rat models. This suggests that Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride could have potential applications in pain management research (Noh, Kim, Kam, Choo, Lee, & Kang, 2011).

Organic Synthesis and Medicinal Chemistry

Synthesis of Analgesic and Anti-inflammatory Agents : Mannich bases of arylpyridazinones have been synthesized and examined for their analgesic and anti-inflammatory activities. This indicates a potential for Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride to serve as a precursor or intermediate in the development of new pharmaceuticals (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).

Histamine H3 Receptor Antagonists : Phenyl(piperazin-1-yl)methanones have been preclinically characterized as histamine H3 receptor antagonists, leading to the discovery of compounds with optimal duration of action for wake-promoting activity. This underlines the potential of Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride in the development of treatments for disorders related to wakefulness (Letavic et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds, such as phenyl(piperazin-1-yl)methanone derivatives, have been identified as inhibitors of monoacylglycerol lipase (magl) . MAGL is an enzyme that plays a key role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it is involved in many pathologies, including neurodegenerative diseases, cancer, and chronic pain .

Mode of Action

Based on the action of similar compounds, it may act as a reversible inhibitor of its target enzyme, magl The inhibition of MAGL leads to an increase in the levels of 2-AG, an endocannabinoid that has various physiological roles, including modulation of pain, inflammation, and neuroprotection .

Biochemical Pathways

The compound likely affects the endocannabinoid system, specifically the biochemical pathway involving the enzyme MAGL and the endocannabinoid 2-AG . By inhibiting MAGL, the compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This can result in enhanced activation of cannabinoid receptors and modulation of various physiological processes.

Result of Action

The result of the compound’s action would likely be an increase in the levels of 2-AG, leading to enhanced activation of cannabinoid receptors . This could have various effects at the molecular and cellular level, depending on the specific physiological processes modulated by these receptors. For example, it could potentially lead to reduced pain and inflammation, neuroprotection, and inhibition of cancer cell proliferation .

Eigenschaften

IUPAC Name |

phenyl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2.ClH/c1-2-14-24-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)15-6-4-3-5-7-15;/h3-9H,2,10-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNPQZPDBGKNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)

![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)

![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide](/img/structure/B2363242.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)